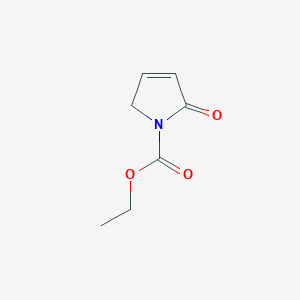
Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic compound with a pyrrole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized through several methods. One common approach involves the condensation reaction of ethyl pyruvate with aniline derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity, high atom economy, and good yields of the product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which can result in the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-1H-pyrrole-2-carboxylates: These compounds share a similar pyrrole ring structure and exhibit comparable chemical reactivity.
Pyrrolidinone Derivatives: These compounds also contain a pyrrole ring
Biological Activity
Ethyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, structure-activity relationships, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle. The presence of the carbonyl group and the ethyl ester moiety contributes to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.12 µg/mL |
| Ethyl 2-oxo derivatives | Escherichia coli | 12.5 µg/mL |
These findings suggest that the compound can serve as a lead for developing new antibacterial agents targeting resistant strains .
Anticancer Activity
The anticancer potential of pyrrole derivatives has also been explored. A study demonstrated that analogs of this compound showed significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 8.3 |
| A549 (lung cancer) | 12.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G0/G1 phase .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of ethyl 2-oxo derivatives. Modifications to the pyrrole ring or substituents can significantly influence their potency:
- Substituent Variation : The introduction of halogenated phenyl groups has been shown to enhance antibacterial activity.
- Ring Modifications : Altering the nitrogen atom's position within the pyrrole ring can lead to variations in anticancer efficacy.
Case Study 1: Antibacterial Efficacy
In a recent experiment, this compound was tested against multi-drug resistant Staphylococcus aureus. The compound exhibited an MIC of 3.12 µg/mL, showcasing its potential as an effective antibacterial agent .
Case Study 2: Anticancer Properties
A series of derivatives were synthesized and evaluated for their cytotoxic effects on HeLa cells. The most active compound showed an IC50 value of 10.5 µM, indicating promising anticancer activity and warranting further investigation into its mechanism of action .
Properties
CAS No. |
3988-84-9 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
ethyl 5-oxo-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-2-11-7(10)8-5-3-4-6(8)9/h3-4H,2,5H2,1H3 |
InChI Key |
XDDSJWOMKVJYET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















